An In-depth Technical Guide to the Mechanism of Action of Thiophanate-Methyl on Fungal Pathogens
An In-depth Technical Guide to the Mechanism of Action of Thiophanate-Methyl on Fungal Pathogens
Introduction
Thiophanate-methyl is a broad-spectrum, systemic fungicide belonging to the thiophanate (B166795) chemical class, though it is often classified with benzimidazoles due to its mode of action.[1] It provides both preventative and curative activity against a wide array of fungal diseases affecting fruits, vegetables, cereals, and ornamental plants.[2][3] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, offering protection to both treated and new growth.[4][5] The fungicidal efficacy of thiophanate-methyl is not direct but relies on its conversion to a more potent anti-fungal compound within the plant and the fungal pathogen itself.
Core Mechanism of Action: From Prodrug to Mitotic Inhibitor
The primary mechanism of action of thiophanate-methyl involves a critical metabolic conversion and subsequent disruption of fungal cell division.[5]
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Conversion to Carbendazim (B180503) (MBC): Thiophanate-methyl itself is a pro-fungicide. Upon application, it is absorbed by the plant and metabolized into methyl-2-benzimidazole carbamate (B1207046) (carbendazim or MBC).[5][6] This conversion is the key to its fungitoxic activity.[7] Carbendazim is the principal active compound responsible for the anti-fungal effects observed.[1][5]
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Targeting β-Tubulin: The molecular target of carbendazim is β-tubulin, a protein subunit that is essential for the formation of microtubules.[8] Microtubules are critical components of the cytoskeleton in eukaryotic cells and play a vital role in mitosis (nuclear division) by forming the spindle fibers that segregate chromosomes.[4][9]
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Inhibition of Microtubule Assembly: Carbendazim binds specifically to the β-tubulin subunits of fungal cells.[10] This binding action prevents the polymerization of tubulin dimers (the α- and β-tubulin heterodimers) into functional microtubules.[4][11] By inhibiting this assembly process, carbendazim effectively disrupts the formation of the mitotic spindle.[5]
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Arrest of Mitosis: Without a properly formed mitotic spindle, chromosome segregation during cell division is blocked. This leads to an arrest of mitosis, which in turn inhibits fungal cell division and proliferation, ultimately stopping the growth and spread of the pathogen.[4][12] It is important to note that carbendazim interferes with the polymerization of tubulin but does not cause the depolymerization of already formed microtubules.[10][11]
Quantitative Data Summary
The efficacy and resistance profiles of thiophanate-methyl and its active metabolite carbendazim have been quantified in various studies. The following tables summarize key quantitative data.
| Fungal Species | Fungicide | Parameter | Value | Reference |
| Colletotrichum musae | Thiophanate-methyl | EC50 (Sensitive) | 0.003 - 4.84 µg/mL | [8] |
| Colletotrichum musae | Thiophanate-methyl | EC50 (Moderately Resistant) | 10.43 - 48.73 µg/mL | [8] |
| Botrytis cinerea | Thiophanate-methyl | EC50 (Sensitive) | < 1 µg/mL | [13] |
| Botrytis cinerea | Thiophanate-methyl | EC50 (Low Resistance) | 1 - 10 µg/mL | [13] |
| Botrytis cinerea | Thiophanate-methyl | EC50 (Weak Resistance) | 10 - 50 µg/mL | [13] |
| Botrytis cinerea | Thiophanate-methyl | EC50 (High Resistance) | > 100 µg/mL | [13] |
| Colletotrichum fructicola | Carbendazim | MIC (Sensitive) | < 2 µg/mL | [14] |
| Colletotrichum fructicola | Carbendazim | MIC (Resistant) | > 100 µg/mL | [14] |
Table 1: In Vitro Sensitivity of Fungal Pathogens. EC50 (Effective Concentration for 50% growth inhibition) and MIC (Minimum Inhibitory Concentration) values highlight the variation in sensitivity among different fungal isolates.
| Tubulin Type (Fusarium graminearum) | Benzimidazole Compound | Concentration | Inhibition of Polymerization | Reference |
| α1-/β2-tubulins | Carbendazim | 20 µM | 90.9 ± 0.4% | [10] |
| α2-/β2-tubulins | Carbendazim | 20 µM | 93.5 ± 0.05% | [10] |
| α1-/β2-tubulins | Benomyl | Not specified | 89.9 ± 0.1% | [11] |
| α2-/β2-tubulins | Benomyl | Not specified | 92.6 ± 1.2% | [11] |
| α1-/β2-tubulins | Thiabendazole | Not specified | 81.6 ± 1% | [11] |
Table 2: Inhibition of Fungal Tubulin Polymerization. Data shows the significant inhibitory effect of carbendazim and other benzimidazoles on the in vitro polymerization of recombinant fungal tubulin.
Experimental Protocols
In Vitro Fungicide Sensitivity Assay (Mycelial Growth)
This protocol is used to determine the effective concentration of a fungicide that inhibits 50% of fungal growth (EC50).
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Media Preparation: Prepare potato dextrose agar (B569324) (PDA) by dissolving 39 g of PDA powder in 1 L of distilled water and sterilizing by autoclaving.[15]
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Fungicide Stock Solution: Prepare a stock solution of thiophanate-methyl in a suitable solvent (e.g., acetone).
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Amended Media: Once the PDA has cooled to approximately 50-60°C, add the fungicide stock solution to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100 µg/mL).[13] Pour the amended media into petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each fungicide-amended plate.[16]
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Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter of the fungal growth after a set incubation period (e.g., 4 days).[16]
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the control (0 µg/mL). Use probit analysis or non-linear regression to determine the EC50 value from the dose-response data.[16]
Fungal Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the fungicide on the assembly of microtubules from tubulin subunits.
-
Protein Expression: Express and purify recombinant fungal α- and β-tubulin subunits from a host system like Escherichia coli.[11]
-
Assay Buffer: Prepare a polymerization buffer (e.g., containing GTP, MgCl2, and a fluorescence dye like DAPI that binds to polymerized microtubules).
-
Reaction Setup: In a microplate, combine the purified tubulin subunits with the polymerization buffer. Add various concentrations of carbendazim or a control solvent.
-
Initiation and Measurement: Initiate polymerization by raising the temperature (e.g., to 30°C). Monitor the increase in fluorescence over time using a plate reader. The fluorescence intensity is proportional to the amount of polymerized microtubules.
-
Analysis: Compare the rate and extent of polymerization in the presence of carbendazim to the control. Calculate the percentage of inhibition based on the reduction in the fluorescence signal.[10][11]
Molecular Detection of β-Tubulin Gene Mutations
This protocol identifies the genetic basis of resistance in fungal isolates.
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DNA Extraction: Isolate genomic DNA from pure fungal cultures grown on PDA.
-
PCR Amplification: Design primers to amplify the specific region of the β-tubulin gene known to harbor resistance-conferring mutations (e.g., codons 198 and 200). Perform Polymerase Chain Reaction (PCR) to amplify this DNA fragment.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the resulting DNA sequence with a known sensitive (wild-type) β-tubulin gene sequence. Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes, such as the GAG to GCG change at codon 198, which leads to the E198A mutation.[17]
Visualizations
References
- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. News - Comprehensive Insights into Thiophanate-Methyl: Uses, Functionality, and Market Availability [bigpesticides.com]
- 3. pomais.com [pomais.com]
- 4. How Thiophanate Methyl Protects Crops from Fungal Diseases [jindunchemical.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. researchgate.net [researchgate.net]
- 7. 274. Thiophanate-methyl (WHO Pesticide Residues Series 3) [inchem.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. youtube.com [youtube.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl thiophanate and carbendazim production processes and manufacturers overview [cnagrochem.com]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
